1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

Description

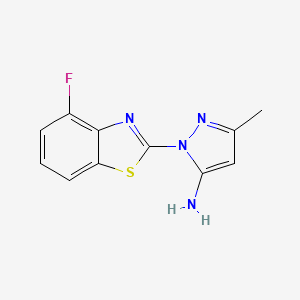

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring. The benzothiazole moiety is substituted with a fluorine atom at the 4-position, while the pyrazole ring contains a methyl group at the 3-position and an amine group at the 5-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4S/c1-6-5-9(13)16(15-6)11-14-10-7(12)3-2-4-8(10)17-11/h2-5H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHMLFAKAXKASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine Intermediate

- Starting materials: 4-fluoro-2-chloroaniline (or similar fluoro chloro aniline derivative) and potassium thiocyanate.

- Reaction conditions: The aniline is treated with potassium thiocyanate in glacial acetic acid under cooling. Bromine in acetic acid is added dropwise while maintaining temperature below room temperature.

- Process: The mixture is stirred for several hours, allowed to stand overnight, then treated with water and heated. The product is filtered, washed, and purified by recrystallization.

- Outcome: Formation of 2-amino-4-fluoro-1,3-benzothiazole as a yellow crystalline solid.

Formation of 4-Fluoro-1,3-benzothiazol-2-hydrazine

- Starting material: 2-amino-4-fluoro-1,3-benzothiazole.

- Reaction conditions: Reflux with hydrazine hydrate in the presence of concentrated hydrochloric acid and ethylene glycol for 8 hours.

- Workup: The reaction mixture is cooled, poured into ice, filtered, dried, and recrystallized.

- Outcome: Off-white solid of 4-fluoro-1,3-benzothiazol-2-hydrazine.

Cyclization to 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol

- Starting materials: 4-fluoro-1,3-benzothiazol-2-hydrazine and ethyl acetoacetate.

- Reaction conditions: Reflux in ethanol for 2 hours.

- Workup: Distillation of excess ethanol followed by pouring into crushed ice, filtration, and recrystallization.

- Outcome: Orange-white solid of the pyrazol-5-ol derivative.

Amination to Form 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine Derivatives

- Starting material: 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol.

- Reaction conditions: Treatment with equimolar quantities of various substituted anilines (e.g., ethyl aniline, toluidines, methoxy anilines, morpholine, piperazine) in N,N-dimethylformamide (DMF) solvent, refluxed for 2 hours.

- Workup: Cooling, pouring into crushed ice, filtration, drying, and crystallization from alcohol and benzene.

- Outcome: A series of substituted this compound derivatives.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-fluoro-2-chloroaniline + KSCN + Br2 | Glacial acetic acid, room temperature, stirring | 4-Fluoro-1,3-benzothiazol-2-amine |

| 2 | 4-Fluoro-1,3-benzothiazol-2-amine + Hydrazine hydrate + HCl | Reflux in ethylene glycol, 8 h | 4-Fluoro-1,3-benzothiazol-2-hydrazine |

| 3 | 4-Fluoro-1,3-benzothiazol-2-hydrazine + Ethyl acetoacetate | Reflux in ethanol, 2 h | 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol |

| 4 | Pyrazol-5-ol + Substituted aniline | Reflux in DMF, 2 h | This compound derivatives |

Analytical and Spectral Characterization

- Melting points: Typically between 135°C to 210°C depending on the derivative.

- Thin Layer Chromatography (TLC): Used for monitoring reactions; solvents such as n-hexane:ethyl acetate mixtures employed.

- Infrared Spectroscopy (IR): Characteristic peaks include NH stretching (~3200-3400 cm⁻¹), aromatic C-H, C=N, and C-F vibrations.

- Proton Nuclear Magnetic Resonance (1H-NMR): Signals for aromatic protons, methyl groups (~2 ppm), NH protons (~7-10 ppm), and hydroxyl groups (~11 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights; fragmentation patterns confirm structure.

Research Findings and Notes on Preparation

- The fluorine atom at the 4-position of the benzothiazole ring enhances the biological activity and stability of the compound.

- The use of hydrazine hydrate and ethylene glycol in the second step is critical for efficient formation of the hydrazinyl intermediate.

- Ethyl acetoacetate is the key reagent for pyrazole ring formation via cyclization with the hydrazinyl benzothiazole.

- Amination using various substituted anilines in DMF allows structural diversification, which is important for tuning pharmacological properties.

- The overall synthetic route is reproducible with moderate to good yields (~50% in initial steps).

- The compounds synthesized have been characterized thoroughly and show potential for further biological evaluation, especially antimicrobial and anti-inflammatory activities.

Summary Table of Key Synthetic Parameters

| Compound/Step | Reagents | Solvent | Temperature | Time | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 4-Fluoro-1,3-benzothiazol-2-amine | 4-fluoro-2-chloroaniline, KSCN, Br2 | Glacial acetic acid | RT | 12+ h | ~51 | Yellow solid | 210-212 |

| 4-Fluoro-1,3-benzothiazol-2-hydrazine | Hydrazine hydrate, conc. HCl | Ethylene glycol | Reflux | 8 h | Not specified | Off-white solid | 233-234 |

| 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol | Ethyl acetoacetate | Ethanol | Reflux | 2 h | Not specified | Orange-white solid | 233-234 |

| Aminated pyrazol derivatives | Substituted anilines | DMF | Reflux | 2 h | Not specified | Various colored solids | 135-157 (varies) |

This preparation method provides a robust framework for synthesizing this compound and its analogues, enabling further pharmacological exploration and optimization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety exhibit potent anticancer properties. Studies have demonstrated that 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can inhibit the proliferation of various cancer cell lines. For instance, a study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against breast cancer cells, suggesting potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. It has been shown to modulate key signaling pathways associated with cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Agricultural Science

Pesticide Development

The unique structural features of this compound make it a candidate for developing novel pesticides. Its efficacy against various pests has been evaluated, indicating that it can disrupt the physiological processes in target organisms. A study highlighted its effectiveness against common agricultural pests, leading to reduced crop damage and increased yield .

Herbicide Properties

Additionally, this compound has shown potential as a herbicide. Research has indicated that it can selectively inhibit certain weed species without affecting crop plants, thus offering a sustainable solution for weed management in agriculture .

Material Science

Polymer Synthesis

In material science, this compound is utilized in synthesizing advanced polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have demonstrated that polymers modified with this compound exhibit improved resistance to environmental degradation .

Nanotechnology Applications

Furthermore, this compound is being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions makes it suitable for developing nanomaterials used in electronics and catalysis .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 | |

| Antipesticide | Spodoptera frugiperda (Fall Armyworm) | 15 | |

| Herbicide | Amaranthus retroflexus (Pigweed) | 20 |

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. Pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and other biochemical processes.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

- Key Difference : Lacks the 4-fluoro substitution on the benzothiazole ring.

- For example, fluorination typically enhances metabolic stability and membrane permeability .

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine

- Key Difference : Fluorine is at the 6-position instead of the 4-position on the benzothiazole.

- Impact : Positional isomerism may influence intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for target binding in kinase inhibitors (e.g., analogues in showed kinase inhibitory activity) .

Pyrazole Derivatives with Alternative Heterocyclic Systems

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

- Key Difference : Replaces benzothiazole with a thiazole ring substituted with a methylphenyl group.

- Impact : Thiazole’s smaller aromatic system may reduce steric hindrance but lower planarity, affecting binding to flat enzymatic pockets. This compound’s molecular weight (247.3 g/mol) is comparable to the target compound (248.28 g/mol), but solubility may differ due to substituent polarity .

1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

- Key Difference : Substituted with a methoxybenzyl group instead of benzothiazole.

- Impact : The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This could modulate reactivity in nucleophilic substitution reactions .

Substitution Pattern and Electronic Effects

1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

- Key Difference : Incorporates a pyridinyl group and trichlorophenyl substituent.

- X-ray crystallography data (R factor = 0.031) confirms precise structural conformation .

Biological Activity

1-(4-Fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H9FN4S

- Molecular Weight : 248.28 g/mol

- CAS Number : 1177299-06-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole and pyrazole derivatives, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of benzothiazole derivatives in inhibiting human immunodeficiency virus type 1 (HIV-1) replication, showcasing their potential in cancer therapy as well .

Antimicrobial Properties

Benzothiazole derivatives have also demonstrated antimicrobial properties. Research has shown that these compounds can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves interference with microbial DNA synthesis or function, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of various enzymes involved in disease pathways. For example, pyrazole derivatives are known to selectively inhibit p38 MAP kinase, a critical player in inflammatory responses and cancer progression. This inhibition could lead to reduced inflammation and tumor growth .

Case Studies

- Anticancer Studies : In a study involving the synthesis of pyrazole derivatives, it was observed that certain modifications led to enhanced potency against specific cancer cell lines. The introduction of the benzothiazole moiety significantly improved the anticancer activity compared to other pyrazole compounds .

- Antimicrobial Efficacy : A comparative analysis of various benzothiazole derivatives revealed that those containing the pyrazole structure exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests that the incorporation of the pyrazole ring enhances the overall bioactivity of benzothiazoles .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of substituted hydrazides or thiourea precursors under acidic or basic conditions. For example, phosphorous oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates, as seen in analogous pyrazole syntheses . Key steps include:

Precursor preparation : Reacting 4-fluoro-1,3-benzothiazol-2-amine with β-keto esters or acyl chlorides to form hydrazide intermediates.

Cyclization : Using POCl₃ or polyphosphoric acid (PPA) to promote ring closure .

Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields compared to conventional heating .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., pyrazole C5-amine proton at δ ~5.5 ppm) .

- IR spectroscopy : Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine group) .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and bond angles (see advanced questions for refinement protocols) .

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing pyrazole derivatives with MIC values <50 µg/mL .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols (e.g., Jak2 kinase inhibition for hematological targets) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodology :

Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .

Structure solution : Employ direct methods (SHELXS) or charge flipping (SHELXD) for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Example parameters: R₁ < 0.05, wR₂ < 0.15, data-to-parameter ratio >15:1 .

- Key insights : Fluorine substitution in the benzothiazole ring influences planarity and π-π stacking interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacological properties?

- Methodology :

- Core modifications : Replace the 4-fluoro-benzothiazole with other halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity (ClogP) and bioavailability .

- Pyrazole ring substitutions : Introduce methyl or ethyl groups at position 3 to enhance steric hindrance and selectivity (e.g., Jak2 inhibition IC₅₀ < 10 nM in pyrazol-pyrimidine analogs) .

- Data integration : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .

Q. How should contradictory data in crystallographic or biological assays be addressed?

- Case study : Discrepancies in antimicrobial activity between similar pyrazole derivatives may arise from:

Crystallographic disorder : Refine occupancy factors for co-crystallized solvents or counterions .

Biological variability : Validate assays with positive controls (e.g., ciprofloxacin for bacteria) and triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.